molecular formula C8H10N2O3S B1591347 Diazald(R)-N-methyl-d3 CAS No. 42366-72-3

Diazald(R)-N-methyl-d3

Cat. No.: B1591347
CAS No.: 42366-72-3
M. Wt: 217.26 g/mol
InChI Key: FFKZOUIEAHOBHW-BMSJAHLVSA-N
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Description

Diazald®-N-methyl-d3, also known as N-methyl-N-nitroso-p-toluenesulfonamide, is a deuterated version of Diazald®. It is a stable precursor used for the generation of diazomethane, a highly reactive and versatile reagent in organic synthesis. Diazomethane is known for its applications in methylation reactions and as a carbene source.

Mechanism of Action

Target of Action

Diazald®-N-methyl-d3, also known as 4-methyl-N-nitroso-N-(trideuteriomethyl)benzenesulfonamide, is primarily used as a precursor to diazomethane . Diazomethane is a versatile reagent in organic synthesis, and it is often used for methylation of carboxylic acids and phenols .

Mode of Action

The mode of action of Diazald®-N-methyl-d3 involves its conversion into diazomethane. Upon the addition of a base such as sodium hydroxide or potassium hydroxide and mild heating in a mixture of water, diethyl ether, and a high boiling polar cosolvent, Diazald®-N-methyl-d3 undergoes successive elimination reactions to produce diazomethane .

Biochemical Pathways

The biochemical pathways affected by Diazald®-N-methyl-d3 are those involving diazomethane. Diazomethane is a methylating agent and can participate in a variety of reactions, including methylation of carboxylic acids and phenols . The downstream effects of these reactions depend on the specific substrates being methylated.

Pharmacokinetics

Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The primary result of the action of Diazald®-N-methyl-d3 is the production of diazomethane, which can then participate in various chemical reactions as a methylating agent . The specific molecular and cellular effects would depend on the substrates present in the reaction environment.

Action Environment

The action of Diazald®-N-methyl-d3 is influenced by several environmental factors. For instance, the conversion of Diazald®-N-methyl-d3 to diazomethane requires the presence of a base and heat . Additionally, the stability of Diazald®-N-methyl-d3 may be affected by factors such as temperature, pH, and the presence of other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diazald®-N-methyl-d3 is synthesized from N-methyl-p-toluenesulfonamide through a nitrosation reaction. The process involves the reaction of N-methyl-p-toluenesulfonamide with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is typically carried out in an aqueous medium at low temperatures to prevent decomposition.

Industrial Production Methods: On an industrial scale, Diazald®-N-methyl-d3 is produced using a continuous micro-reactor setup. This method allows for the safe and efficient generation of diazomethane by avoiding the handling and storage of the explosive compound. The precursor Diazald® is treated with a strong base, such as sodium hydroxide, in the presence of a high boiling polar cosolvent like diethylene glycol monomethyl ether .

Chemical Reactions Analysis

Types of Reactions: Diazald®-N-methyl-d3 undergoes various chemical reactions, primarily involving the generation of diazomethane. The key reactions include:

    Methylation Reactions: Diazomethane reacts with carboxylic acids to form methyl esters.

    Cyclopropanation: Diazomethane acts as a carbene source and reacts with alkenes to form cyclopropanes.

    Homologation: Diazomethane is used in the Arndt-Eistert synthesis for the one-carbon extension of carboxylic acids.

Common Reagents and Conditions:

Major Products:

    Methyl Esters: Formed from the reaction with carboxylic acids.

    Cyclopropanes: Formed from the reaction with alkenes.

    Homologated Carboxylic Acids: Formed through the Arndt-Eistert synthesis.

Scientific Research Applications

Diazald®-N-methyl-d3 has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for diazomethane generation, which is essential for various organic synthesis reactions.

    Biology: Employed in the derivatization of labile biogenic substances for analytical purposes.

    Medicine: Utilized in the synthesis of complex pharmaceutical compounds.

    Industry: Applied in the production of fine chemicals and specialty chemicals.

Comparison with Similar Compounds

    N-methyl-N-nitrosourea: Another precursor for diazomethane generation but less thermally stable and more toxic.

    N-methyl-N’-nitro-N-nitrosoguanidine: Also used for diazomethane generation but more mutagenic and toxic.

Uniqueness: Diazald®-N-methyl-d3 is favored for its relative safety and ease of handling compared to other diazomethane precursors. Its deuterated form provides additional stability and is useful in isotopic labeling studies .

Properties

IUPAC Name

4-methyl-N-nitroso-N-(trideuteriomethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c1-7-3-5-8(6-4-7)14(12,13)10(2)9-11/h3-6H,1-2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKZOUIEAHOBHW-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(N=O)S(=O)(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101230663
Record name 4-Methyl-N-(methyl-d3)-N-nitrosobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101230663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42366-72-3
Record name 4-Methyl-N-(methyl-d3)-N-nitrosobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42366-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-N-(methyl-d3)-N-nitrosobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101230663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenesulfonamide, 4-methyl-N-(methyl-d3)-N-nitroso
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.554
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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